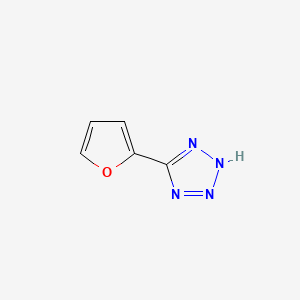

5-(2-furyl)-1H-tetrazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(furan-2-yl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c1-2-4(10-3-1)5-6-8-9-7-5/h1-3H,(H,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBGMJBGNZGVJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363642 | |

| Record name | 5-(2-furyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23650-33-1 | |

| Record name | 5-(2-furyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 5 2 Furyl 1h Tetrazole

Tetrazole Ring-Opening Reactions and Nitrogen Extrusion Pathways

The tetrazole ring, particularly in substituted forms like 5-(2-furyl)-1H-tetrazole, can undergo ring-opening reactions, often followed by the extrusion of a nitrogen molecule (N₂). This process is a key step in various thermal and photochemical transformations.

Under thermal conditions or photolysis, the tetrazole ring can cleave to form highly reactive intermediates. wikipedia.orgnih.gov The decomposition of tetrazoles can lead to the formation of nitrilimines, which are valuable 1,3-dipolar species. wikipedia.org These intermediates can then participate in a range of subsequent reactions. The opening of the tetrazole ring to an azidoimine is a common pathway in the thermal decomposition of tetrazoles. dokumen.pub

Electron attachment can also induce ring-opening in tetrazole derivatives. Studies on similar molecules, such as 5-chloro-1-phenyl-1H-tetrazole, have shown that electron-induced reactivity can lead to the cleavage of the tetrazole ring. nih.gov This suggests that the stability of the tetrazole ring in this compound could be influenced by its electronic environment and susceptibility to electron capture.

The decomposition pathways are significantly influenced by the substituents on the tetrazole ring. For instance, the thermal decomposition of N-substituted tetrazoles is thought to begin with the elimination of a nitrogen molecule directly from the ring, whereas C-substituted tetrazoles may first undergo isomerization to an azidoimine. researchgate.net

Cycloaddition Reactions Involving this compound as a Reactant

This compound can act as a precursor in cycloaddition reactions, leading to the formation of other heterocyclic systems. These reactions often proceed via the in-situ generation of reactive intermediates following the opening of the tetrazole ring.

Formation of 1,3,4-Oxadiazole (B1194373) Derivatives

A significant reaction of 5-substituted-1H-tetrazoles is their conversion to 1,3,4-oxadiazole derivatives. This transformation is typically achieved through acylation, which induces ring opening and subsequent cyclization. The reaction of this compound with acylating agents like acyl chlorides or anhydrides leads to the formation of 2,5-disubstituted-1,3,4-oxadiazoles. scispace.comnih.gov

The mechanism involves the acylation of the tetrazole, followed by the elimination of a nitrogen molecule to form a nitrilimine intermediate, which then cyclizes to the stable 1,3,4-oxadiazole ring. beilstein-journals.org For example, the reaction of 5-arylfuran-2-carbonyl chlorides with this compound results in the formation of 2-(5-arylfuran-2-yl)-5-(2-furyl)-1,3,4-oxadiazoles through a process involving the opening of the tetrazole ring and nitrogen extrusion. scispace.com This method, known as the Huisgen reaction, is a widely used strategy for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles from tetrazoles. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | 5-arylfuran-2-carbonyl chlorides | 2-(5-arylfuran-2-yl)-5-(2-furyl)-1,3,4-oxadiazole | scispace.com |

| 5-substituted-1H-tetrazoles | Acyl halides | 2,5-disubstituted-1,3,4-oxadiazoles | beilstein-journals.org |

Synthesis ofwikipedia.orgbenchchem.comjournalijar.comTriazolo[3,4-b]wikipedia.orgjournalijar.comcolab.wsthiadiazole Derivatives

While direct cycloaddition of this compound to form triazolo[3,4-b] wikipedia.orgjournalijar.comcolab.wsthiadiazoles is not the primary route, the chemistry of related triazoles provides a template for such syntheses. The synthesis of this fused heterocyclic system typically starts from 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols. journalijar.comajol.info These precursors undergo cyclocondensation with various reagents like carboxylic acids, carbon disulfide, or acyl chlorides to yield the wikipedia.orgjournalijar.comtriazolo[3,4-b] wikipedia.orgjournalijar.comcolab.wsthiadiazole core. journalijar.comajol.infoclockss.org

For instance, 4-amino-5-mercapto-s-triazoles are excellent starting materials for these syntheses. clockss.org Condensation of 5-arylfuran-2-carboxylic acids with 4-amino-4H-1,2,4-triazole-3-thiols in the presence of phosphoryl chloride yields 3-substituted 6-(5-arylfuran-2-yl)- wikipedia.orgjournalijar.comtriazolo[3,4-b] wikipedia.orgjournalijar.comcolab.wsthiadiazoles. scispace.com This highlights a potential synthetic pathway where a furan-containing triazole, structurally related to this compound, can be transformed into the target fused system.

| Precursor | Reagent | Product System | Reference |

| 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol | Aromatic carboxylic acids / POCl₃ | 3,6-disubstituted- wikipedia.orgjournalijar.comtriazolo[3,4-b] wikipedia.orgjournalijar.comcolab.wsthiadiazole | ajol.info |

| 4-Amino-5-mercapto-3-substituted s-triazoles | Carboxylic acids / POCl₃ | 3,6-disubstituted s-triazolo[3,4-b]-l,3,4-thiadiazoles | clockss.org |

| 4-Amino-4H-1,2,4-triazole-3-thiols | 5-Arylfuran-2-carboxylic acids / POCl₃ | 3-Substituted 6-(5-arylfuran-2-yl)- wikipedia.orgjournalijar.comtriazolo[3,4-b] wikipedia.orgjournalijar.comcolab.wsthiadiazole | scispace.com |

Regioselective N-Alkylation Reactions of Tetrazole Systems

The N-alkylation of 5-substituted-1H-tetrazoles like this compound is a critical reaction that leads to two possible regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazoles. The control of regioselectivity in these reactions is a significant area of study.

The outcome of the alkylation is influenced by several factors, including the nature of the substituent at the 5-position, the alkylating agent, the solvent, and the reaction conditions. Generally, the formation of the 2,5-disubstituted isomer is favored. rsc.org This preference can be explained by the mechanism of the reaction and the relative stability of the intermediates and products. rsc.orgresearchgate.net

For example, the alkylation of 5-aryltetrazoles with hydroxybenzyl alcohols can yield mixtures of the 1,5- and 2,5-disubstituted products, with the 2,5-isomer often being the major product. researchgate.net The regioselectivity can be influenced by the steric hindrance of the electrophile and the electronic properties of the tetrazole ring. rsc.org In some cases, intramolecular stabilization of intermediates can also direct the regioselectivity. rsc.org

| Tetrazole Substrate | Alkylating Agent | Major Product | Minor Product | Reference |

| 1H-5-monosubstituted tetrazoles | Alkyl diazonium intermediate | 2,5-disubstituted tetrazole | 1,5-disubstituted tetrazole | rsc.org |

| 5-aryltetrazoles | Salicylic alcohol | 2-[(5-aryl-2H-tetrazol-2-yl)methyl]phenol | 2-[(5-aryl-1H-tetrazol-1-yl)methyl]phenol | researchgate.net |

| 5-substituted-1H-tetrazoles | N-tosylhydrazones | 2,5-disubstituted-2H-tetrazoles | 1,5-disubstituted-1H-tetrazoles | researchgate.net |

Studies on Controlled Thermal Decomposition of Tetrazole Compounds

The controlled thermal decomposition of tetrazole compounds is of interest due to their high nitrogen content and potential as energetic materials. wikipedia.orgrsc.org The decomposition process typically involves the release of nitrogen gas and the formation of various products. colab.wsrsc.org

The thermal stability and decomposition kinetics are highly dependent on the substituents attached to the tetrazole ring. researchgate.netrsc.org For instance, the decomposition of C,N-substituted tetrazoles can be controlled to generate highly reactive nitrilimines, which can then be trapped in cycloaddition reactions. wikipedia.org

Studies on the thermal behavior of tetrazole derivatives often employ techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG) to determine decomposition temperatures and heat release. rsc.org For example, the decomposition of some 5-aminotetrazole (B145819) derivatives occurs in multiple steps with distinct kinetic parameters. rsc.org The initial decomposition of N-substituted tetrazoles is suggested to start with the elimination of N₂ from the ring, while C-substituted tetrazoles may first isomerize. researchgate.net The decomposition in the condensed phase often controls the burning rate of these compounds. researchgate.net

| Compound Type | Key Findings | Technique(s) | Reference |

| C,N substituted tetrazoles | Controlled thermal decomposition forms reactive nitrilimines. | N/A | wikipedia.org |

| 5-aminotetrazole derivatives | Multi-step decomposition with varying kinetic parameters. | DSC, TG | rsc.org |

| N-substituted tetrazoles | Decomposition may start with N₂ elimination from the ring. | N/A | researchgate.net |

| C-substituted tetrazoles | May undergo preliminary tetrazole-azidoimine isomerization. | N/A | researchgate.net |

Structural Elucidation and Conformational Analysis of 5 2 Furyl 1h Tetrazole

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystal. For tetrazole derivatives, this method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding their solid-state behavior. researchgate.netbeilstein-journals.org

Studies on related tetrazole compounds reveal key structural features that can be extrapolated to 5-(2-furyl)-1H-tetrazole. For instance, the crystal structure of 1-benzyl-1H-tetrazole shows a monoclinic space group P21. researchgate.net The packing in such crystals is often dominated by weak intermolecular hydrogen bonds of the C-H···N and C-H···C types, leading to layered structures of the aromatic rings. researchgate.net In many 5-substituted-1H-tetrazoles, the tetrazole ring is essentially planar. The crystal structures often reveal intermolecular hydrogen bonding between the N1-H of one molecule and the N4 atom of a neighboring molecule, forming chains or more complex networks. growingscience.com

Table 1: Representative Crystallographic Data for Related Tetrazole Derivatives

| Parameter | 1-benzyl-1H-tetrazole researchgate.net | 5-chloro-1-phenyl-1H-tetrazole |

|---|---|---|

| Formula | C8H8N4 | C7H5ClN4 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21 | P21/n |

| a (Å) | 7.6843(5) | 7.0428(7) |

| b (Å) | 5.5794(4) | 6.4150(6) |

| c (Å) | 9.4459(7) | 17.5804(18) |

| β (˚) | 100.949(4) | 96.160(2) |

| V (ų) | 397.61(5) | - |

| Z | 2 | - |

Application of Spectroscopic Characterization Techniques in Structural Analysis

Spectroscopic methods are indispensable for elucidating the structure of molecules in various phases. researchgate.net For this compound, a combination of NMR, vibrational, and electronic spectroscopy, along with mass spectrometry, provides a detailed understanding of its structure and properties. uni-muenchen.de

NMR spectroscopy is a cornerstone technique for determining the connectivity and chemical environment of atoms in a molecule. ipb.pt

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the furan (B31954) and tetrazole rings. The furan protons typically resonate in the aromatic region, with chemical shifts influenced by the electron-withdrawing nature of the tetrazole ring. The NH proton of the tetrazole ring can appear over a wide range of chemical shifts depending on the solvent and concentration due to hydrogen bonding.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. The chemical shifts of the furan and tetrazole carbons are characteristic of their electronic environments. The carbon attached to the four nitrogen atoms in the tetrazole ring (C5) will have a distinct chemical shift.

¹⁴N and ¹⁵N NMR: Nitrogen NMR spectroscopy is particularly valuable for directly probing the electronic structure of the tetrazole ring. researchgate.netnih.gov The chemical shifts of the four non-equivalent nitrogen atoms can help in distinguishing between the 1H and 2H tautomers. researchgate.net While ¹⁴N NMR signals are often broad, ¹⁵N NMR provides sharper signals and more precise chemical shift information.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Furan H3' | ~6.3-7.4 | - |

| Furan H4' | ~6.3-7.4 | - |

| Furan H5' | ~6.3-7.4 | - |

| Tetrazole NH | ~8.5-9.5 | - |

| Tetrazole C5 | - | ~150-160 |

| Furan C2' | - | ~140-150 |

| Furan C3' | - | ~110-120 |

| Furan C4' | - | ~110-120 |

| Furan C5' | - | ~140-150 |

Vibrational spectroscopy is used to identify the functional groups present in a molecule by observing the vibrations of its bonds. researchgate.netderpharmachemica.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C=N, N=N, and C-O-C functional groups. The N-H stretching vibration of the tetrazole ring is expected to appear as a broad band in the region of 3000-3400 cm⁻¹. The C-H stretching vibrations of the furan ring will be observed around 3100 cm⁻¹. The stretching vibrations of the tetrazole ring (C=N and N=N) typically appear in the 1400-1600 cm⁻¹ region. The characteristic C-O-C stretching of the furan ring is expected between 1290 and 1300 cm⁻¹.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations and bonds involving non-polar groups often give strong signals in the Raman spectrum. The symmetric stretching vibrations of the tetrazole and furan rings are expected to be prominent.

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| N-H (Tetrazole) | ~3000-3400 (broad) | - | Stretching |

| C-H (Furan) | ~3100 | ~3100 | Stretching |

| C=N, N=N (Tetrazole) | ~1400-1600 | ~1400-1600 | Ring Stretching |

| C-O-C (Furan) | ~1290-1300 | - | Asymmetric Stretching |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. uzh.chijtsrd.com The spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions. units.it The conjugated system formed by the furan and tetrazole rings will influence the position and intensity of these absorptions. The π→π* transitions, which are typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. The n→π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* anti-bonding orbital. uzh.ch The solvent can influence the position of these absorption maxima. units.it

Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Transition | Expected λmax (nm) |

|---|---|

| **π→π*** | ~200-300 |

| **n→π*** | ~270-350 |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. miamioh.edu

For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can be complex but often provides valuable structural information. A characteristic fragmentation pathway for 5-substituted-1H-tetrazoles is the loss of a molecule of nitrogen (N₂) or hydrazoic acid (HN₃). lifesciencesite.comresearchgate.net The fragmentation of the furan ring can also occur, leading to characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental formula. acs.org

Table 5: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - N₂]⁺ | Loss of Nitrogen |

| [M - HN₃]⁺ | Loss of Hydrazoic Acid lifesciencesite.com |

| [C₄H₃O]⁺ | Furyl Cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Tautomerism and Isomerism in the this compound System

Tautomerism is a phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton. byjus.com For 5-substituted tetrazoles, the most common tautomeric forms are the 1H and 2H isomers, which exist in equilibrium. researchgate.net

The position of the tautomeric equilibrium is influenced by several factors, including the nature of the substituent at the 5-position, the solvent, and the physical state (solid, liquid, or gas). nih.gov Theoretical studies on related 5-aryloxy-1H-tetrazoles have shown that the 1H-tautomer is generally more stable than the 2H-tautomer in both the solid and gas phases. growingscience.com However, for the parent tetrazole, the 2H-tautomer is more stable in the gas phase. The interconversion between the tautomers can occur through monomolecular proton shifts or, more readily, through bimolecular processes involving hydrogen-bonded dimers. nih.gov

In addition to prototropic tautomerism, this compound can also exhibit ring-chain tautomerism, where it can be in equilibrium with an open-chain azido-imine isomer. However, for most 5-substituted tetrazoles, the cyclic tetrazole form is significantly more stable. lifesciencesite.com

Investigations into 1H- and 2H-Tautomeric Equilibria in Different Phases

For 5-substituted tetrazoles that are not substituted on a nitrogen atom, two principal tautomeric forms can exist: the 1H- and 2H-tautomers. thieme-connect.comresearchgate.netresearchgate.netthieme-connect.de The position of the annular hydrogen atom defines these forms, which often coexist in equilibrium. researchgate.net The ratio of these tautomers is not fixed and can be significantly influenced by the physical state (gas, solution, or solid) and the nature of the solvent. thieme-connect.denih.gov

In the Gas Phase: Theoretical calculations and experimental observations for unsubstituted and various substituted tetrazoles suggest that the 2H-tautomer is generally more stable in the gas phase. thieme-connect.denih.govwikipedia.org For instance, matrix isolation studies of tetrazole vapor, combined with IR spectroscopy and quantum chemical calculations, indicated a predominance of the 2H form, with an estimated 2H:1H ratio of approximately 9:1. nsc.ru Similarly, studies on 5-aminotetrazole (B145819) have shown that the 2H-tautomer is energetically favored in the gas phase. nih.govthieme-connect.com This preference is attributed to the electronic distribution and thermodynamic stability of the isolated molecule in the absence of intermolecular interactions.

In Solution: The tautomeric equilibrium in solution is more complex, with the solvent playing a crucial role in determining the predominant form. researchgate.net Generally, the 1H-tautomer of 5-substituted tetrazoles is favored in solution. thieme-connect.de For 5-substituted 1H-tetrazoles, the 1H- and 2H-tautomers can exist in an approximate 1:1 ratio in some instances. thieme-connect.com The specific solvent properties, such as polarity and hydrogen-bonding capability, can shift the equilibrium. For example, in the case of methyl-substituted triazoles and tetrazoles, the preferred tautomer can differ from that predicted by continuum solvent models when explicit solvent models are used, highlighting the importance of specific solute-solvent interactions. researchgate.net

In the Solid State: In the solid crystalline state, intermolecular forces, particularly hydrogen bonding, often dictate that a single tautomer is exclusively present. wikipedia.org For many tetrazole derivatives, including (tetrazol-5-yl)-acetic acid, the 1H-tautomer is the form found in crystals. wikipedia.org This preference is driven by the formation of stable, hydrogen-bonded networks within the crystal lattice.

The following table summarizes the general trends for tautomeric preference in different phases for 5-substituted tetrazoles.

| Phase | Predominant Tautomer | Primary Influencing Factors |

| Gas Phase | 2H-Tautomer | Intrinsic thermodynamic stability |

| Solution | 1H-Tautomer (often) | Solvent polarity, hydrogen bonding |

| Solid State | 1H-Tautomer (typically) | Crystal packing, intermolecular hydrogen bonding |

Theoretical Considerations of Non-Aromatic 5H-Isomers

Beyond the aromatic 1H and 2H tautomers, theoretical studies have explored the existence of a hypothetical non-aromatic 5H-isomer of the tetrazole ring. researchgate.netthieme-connect.deresearchgate.net This isomer is characterized by a proton on the C5 carbon, which disrupts the aromatic sextet of the ring.

Computational analyses, such as those using MP2 and QCISD methods, have consistently shown that the 5H-form of unsubstituted tetrazole is thermodynamically highly unfavorable. nsc.ruresearchgate.net Its energy of formation is significantly higher than that of the aromatic tautomers, with estimates suggesting it is less stable by approximately 20 kcal/mol compared to the 1H-isomer. researchgate.netthieme-connect.densc.ru

Despite its high energy, some theoretical studies propose that the 5H-isomer could exist as a detectable species, albeit a short-lived one. nsc.ru The activation barrier for the unimolecular transformation of 5H-tetrazole to the more stable 1H-tetrazole has been calculated to be substantial, around 36 kcal/mol. nsc.ru This suggests that while thermodynamically improbable, the 5H-isomer might be kinetically persistent enough to act as a reactive intermediate in certain chemical transformations of nitrogen-containing heterocycles. nsc.ruresearchgate.net However, to date, there has been no experimental detection of this species for this compound or for the parent tetrazole. researchgate.netthieme-connect.deresearchgate.net

The following table presents a summary of the theoretical findings regarding the 5H-isomer of tetrazole.

| Isomer | Aromaticity | Relative Energy (kcal/mol) | Predicted Role |

| 1H-Tetrazole | Aromatic | 0 (Reference) | Stable Tautomer |

| 2H-Tetrazole | Aromatic | Varies with phase | Stable Tautomer |

| 5H-Tetrazole | Non-aromatic | ~+20 (vs. 1H) | Hypothetical reactive intermediate |

Computational and Theoretical Investigations of 5 2 Furyl 1h Tetrazole

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structures

Density Functional Theory (DFT) has become a important tool for investigating the structural and electronic properties of heterocyclic compounds like 5-(2-furyl)-1H-tetrazole. tu-braunschweig.denumberanalytics.com These computational methods allow for the detailed analysis of molecular geometries, electronic distributions, and spectroscopic features, providing insights that complement experimental findings.

Optimization of Molecular Geometries and Conformational Analysis

Theoretical calculations are crucial for determining the most stable conformations of this compound. Unsubstituted NH tetrazoles can theoretically exist in three tautomeric forms: 1H, 2H, and 5H. researchgate.net However, calculations have shown that the 5H isomer has a significantly higher energy, making it unstable and experimentally undetected. researchgate.net Therefore, computational analyses primarily focus on the 1H and 2H tautomers.

Studies on similar 5-substituted tetrazoles, such as 5-aryloxy-(1H)-tetrazoles, have utilized DFT methods like B3LYP with basis sets such as 6-311G(d,p) to analyze the predominant tautomeric forms. growingscience.com These studies have consistently found that the 1H-tautomer is more stable than the 2H form in both the gas phase and the solid state. growingscience.com The optimization of the molecular geometry for these compounds involves finding the local energy minima, which is confirmed when all calculated vibrational frequencies are positive. growingscience.compnrjournal.com

For this compound, the geometry is influenced by the rotational barrier around the bond connecting the furan (B31954) and tetrazole rings. The planarity of the tetrazole ring is a result of delocalized π-electrons. In related structures, such as 5-(2,6-dimethylphenoxy)-(1H)-tetrazole, the rotational energy barrier for the dihedral angle has been calculated to be approximately 7.0 kcal/mol using the B3LYP/6-311G(d,p) method. growingscience.com

Table 1: Calculated Geometrical Parameters for a Related Tetrazole Derivative The following table presents theoretical data for a similar compound, 5-(benzylthio)-1H-tetrazole, calculated at the B3LYP/6-311++G(d,p) level, which can provide an indication of the expected values for this compound.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-S stretch | 482 cm⁻¹ (predicted) |

| C-S vibrations | 445-465 cm⁻¹ (predicted) |

| Data sourced from a computational study on 5-(benzylthio)-1H-tetrazole. pnrjournal.com |

Analysis of Electronic Properties (e.g., Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) Gaps, Molecular Electrostatic Potential (MEP))

The electronic properties of this compound are key to understanding its reactivity. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical stability and reactivity. irjweb.comresearchgate.net A smaller energy gap generally indicates a more reactive and less stable molecule. researchgate.net For many organic molecules, this gap is a critical factor in their electronic and optical properties. researchgate.netnih.gov

DFT calculations for 1H-tetrazole show that the HOMO is localized on the tetrazole ring, which suggests this area is favorable for electrophilic attack. The HOMO-LUMO energy gap can be influenced by substituents and the surrounding environment, such as solvents. ntu.edu.iq

Table 2: Frontier Molecular Orbital Energies and Related Parameters This table provides a general range for HOMO-LUMO gaps in similar heterocyclic compounds as specific data for this compound is not available.

| Parameter | Value (eV) |

| HOMO Energy | ~ -5.18 to -5.73 |

| LUMO Energy | Varies |

| HOMO-LUMO Gap | ~3.18 to 4.00 |

| Data sourced from studies on various heterocyclic and tetrazole compounds. researchgate.netresearchgate.net |

The Molecular Electrostatic Potential (MEP) is another valuable tool for predicting chemical reactivity. uni-muenchen.dersc.org The MEP map visualizes the electrostatic potential on the molecule's surface, with different colors representing different potential values. nih.govresearchgate.net Negative regions (typically colored red and yellow) indicate areas prone to electrophilic attack, while positive regions (blue) are susceptible to nucleophilic attack. uni-muenchen.deresearchgate.net For tetrazole derivatives, the tetrazole ring often shows a negative potential, indicating its suitability for electrophilic reactions. researchgate.net The lone-pair electrons of heteroatoms, such as the oxygen in the furan ring, also contribute to negative potential regions. researchgate.net

Vibrational Frequency Analysis and Interpretation of Spectroscopic Data

Computational vibrational analysis is a powerful method for interpreting experimental spectroscopic data, such as FT-IR and Raman spectra. tu-braunschweig.deq-chem.com By calculating the harmonic vibrational frequencies using DFT, specific vibrational modes can be assigned to the observed spectral bands. pnrjournal.comresearchgate.net To better align with experimental results, calculated frequencies are often multiplied by a scaling factor. researchgate.net

For tetrazole-containing compounds, characteristic vibrational peaks for the tetrazole group are typically observed in the infrared spectra. pnrjournal.com For instance, in 5-(benzylthio)-1H-tetrazole, free tetrazole groups show peaks between 1639.9-1340 cm⁻¹ and 1200-900 cm⁻¹. pnrjournal.com The analysis of vibrational modes can also help in identifying the presence of specific functional groups and understanding the interactions between different parts of the molecule. mdpi.com

Table 3: Theoretical and Experimental Vibrational Frequencies for a Related Tetrazole The following data for 5-(2-Iodophenyl)tetrazole provides an example of how theoretical calculations match experimental values.

| Vibrational Mode | Theoretical Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H symmetric stretches | 3086 | 3058, 2972, 2809 |

| Tetrazole ring vibrations | - | 1467, 1269, 1048, 1018, 1005, 767 |

| Data sourced from a vibrational analysis of 5-(2-Iodophenyl)tetrazole. mdpi.com |

Quantum Chemical Approaches for Reactivity and Selectivity Prediction

Quantum chemical methods provide a theoretical framework for predicting the reactivity and selectivity of chemical reactions involving this compound.

Fukui Function and Conceptual DFT Analysis

Conceptual DFT provides a set of descriptors that help in understanding and predicting the chemical reactivity of molecules. frontiersin.orgfrontiersin.org These descriptors, including electronegativity, hardness, and softness, are derived from the variations in energy with respect to the number of electrons. irjweb.com

The Fukui function is a key local reactivity descriptor that indicates the most likely sites for nucleophilic, electrophilic, and radical attacks. frontiersin.org By analyzing the Fukui functions, one can identify the specific atoms or regions within the this compound molecule that are most susceptible to different types of chemical reactions. This allows for a more detailed prediction of its chemical behavior.

Thermodynamic Studies through Computational Methods (e.g., Enthalpies of Formation, Decomposition Energy)

Computational methods are also employed to determine the thermodynamic properties of compounds like this compound. The standard enthalpy of formation is a crucial parameter, particularly for nitrogen-rich compounds which are often considered for applications as energetic materials. uc.edu High-level quantum-chemical calculations, such as G4, CBS-APNO, and B3LYP, are used to determine these values.

The decomposition of tetrazoles is another area of interest, with activation energies for the decomposition of related compounds like 5-aryl(heteroaryl)tetrazoles being around 40 kcal mol⁻¹. acs.org These computational studies provide valuable information on the stability and potential energy release of such molecules.

Molecular Dynamics Simulations to Explore Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic behavior and intricate web of intermolecular interactions of this compound at an atomic level. While dedicated MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, insights can be drawn from simulations of closely related furan-tetrazole and benzofuran-tetrazole derivatives. researchgate.netnih.gov These studies, often conducted in the context of drug discovery and materials science, illuminate the conformational flexibility, solvent effects, and the nature of non-covalent interactions that govern the behavior of this class of compounds.

MD simulations typically model the compound within a solvent environment, often water, to mimic physiological or solution-phase conditions. The system's evolution is tracked over time by solving Newton's equations of motion for each atom, providing a trajectory that reveals how the molecule moves, rotates, and interacts with its surroundings.

Key Research Findings from Analogous Systems:

Studies on various tetrazole derivatives highlight the importance of the tetrazole ring in forming stable intermolecular interactions. For instance, MD simulations of tetrazole-containing ligands bound to biological targets like protein arginine methyltransferase I (PRMT1) and transthyretin have demonstrated the tetrazole ring's ability to form persistent hydrogen bonds with receptor residues. mdpi.commdpi.com In one such study, the N-H atom of the tetrazole ring was observed to form a hydrogen bond with a 55.6% occupancy over the simulation time, indicating a stable interaction. mdpi.com

Furthermore, simulations of benzofuran-tetrazole derivatives have been employed to understand their potential as agents against Alzheimer's disease, where interactions with amyloid-beta peptides are crucial. researchgate.netnih.gov These simulations help in elucidating the binding modes and the stability of the ligand-protein complex, often highlighting key hydrogen bonds and hydrophobic interactions.

Intermolecular Interactions:

The primary intermolecular interactions involving this compound that can be explored via MD simulations include:

Hydrogen Bonding: The tetrazole ring is a potent hydrogen bond donor (N-H) and acceptor (the other nitrogen atoms). In an aqueous environment or in the presence of other polar molecules, extensive hydrogen bonding networks are expected. Dimerization through N-H···N hydrogen bonds is a common motif observed in the crystal structures of related tetrazole compounds.

π-π Stacking: Both the furan and tetrazole rings are aromatic, allowing for π-π stacking interactions. These can occur between two molecules of this compound or with other aromatic systems.

Illustrative Data from MD Simulations of a Tetrazole Derivative:

To provide a clearer picture of the insights gained from MD simulations, the following tables present hypothetical yet representative data based on findings for analogous tetrazole-containing compounds in a simulated aqueous environment.

Table 1: Hydrogen Bond Occupancy of this compound with Water Molecules (Illustrative)

| Donor Atom (5-furyl-1H-tetrazole) | Acceptor Atom (Water) | Occupancy (%) |

|---|---|---|

| N1-H | O | 75.4 |

| Water (H) | N2 | 45.2 |

| Water (H) | N3 | 50.1 |

| Water (H) | N4 | 62.8 |

| Water (H) | O (Furan) | 35.5 |

This illustrative table showcases how MD simulations can quantify the stability of hydrogen bonds. A higher occupancy percentage indicates a more persistent interaction throughout the simulation.

Table 2: Intermolecular Interaction Energies for a this compound Dimer in Vacuum (Illustrative DFT Calculation)

| Interaction Type | Energy (kcal/mol) |

|---|---|

| Hydrogen Bonding (N-H···N) | -8.5 |

| π-π Stacking (Parallel Displaced) | -3.2 |

| Van der Waals | -4.1 |

| Total Interaction Energy | -15.8 |

This second illustrative table, based on what one might expect from Density Functional Theory (DFT) calculations on a dimer, breaks down the energetic contributions of different intermolecular forces. Such data is invaluable for understanding the driving forces behind molecular self-assembly and crystal packing.

Advanced Applications and Research Frontiers of 5 2 Furyl 1h Tetrazole Derivatives

Role as a Pharmacophore and Bioisostere in Medicinal Chemistry Research

The tetrazole ring is recognized as a privileged scaffold in medicinal chemistry, largely due to its role as a bioisostere of the carboxylic acid group. hilarispublisher.comnih.gov Bioisosteric replacement is a key strategy in drug design aimed at modifying a lead compound to enhance its potency, selectivity, or pharmacokinetic profile. researchgate.net The 5-substituted-1H-tetrazole moiety mimics the acidic properties and spatial conformation of a carboxylic acid, with a similar pKa value, but offers distinct advantages. thieme-connect.com These advantages include increased metabolic stability, improved lipophilicity which can enhance the ability to cross biological membranes, and the capacity for diverse molecular interactions through its four nitrogen atoms. hilarispublisher.combeilstein-journals.org

The tetrazole nucleus is a versatile pharmacophore that can participate in hydrogen bonding, and van der Waals and coordination bonds, allowing it to bind effectively to various biological targets like receptors and enzymes. chemistryjournals.netnih.gov The combination with a furan (B31954) ring introduces additional structural and electronic features that can be fine-tuned to optimize biological activity. dovepress.com The furan ring itself is a component of many natural and synthetic compounds with a wide spectrum of biological activities. dovepress.comresearchgate.net This dual-heterocyclic system, as seen in 5-(2-furyl)-1H-tetrazole derivatives, thus provides a rich platform for developing novel therapeutic agents. researchgate.net

Design and Synthesis of Novel Tetrazole-Containing Scaffolds for Biological Investigations

The creation of novel tetrazole-containing scaffolds for biological screening is a cornerstone of research in this area. The primary and most common method for synthesizing 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between an organic nitrile and an azide (B81097), typically sodium azide. thieme-connect.comajol.info For the parent compound, this compound, the synthesis would involve the reaction of furan-2-carbonitrile with an azide source.

Researchers have developed numerous protocols to optimize this reaction, employing various catalysts and reaction conditions to achieve high yields and purity. thieme-connect.com For instance, the use of catalysts like nano-TiCl4.SiO2 has been shown to be highly efficient for this transformation. ajol.info The synthesis of derivatives often begins with a Baylis-Hillman reaction to create complex allyl amines, which then serve as precursors for the tetrazole ring formation. rsc.orgrsc.org This approach allows for the introduction of diverse substituents, leading to the generation of large libraries of compounds for structure-activity relationship (SAR) studies. beilstein-journals.org The versatility of these synthetic strategies enables the systematic modification of the core scaffold, allowing medicinal chemists to explore a vast chemical space and identify molecules with improved drug-like properties. beilstein-journals.org

In Vitro and In Silico Exploration of Antimicrobial and Antifungal Research Leads

Derivatives of this compound have been the subject of numerous investigations into their potential as antimicrobial and antifungal agents. These studies typically involve screening compounds against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentration (MIC).

Several studies have reported that newly synthesized tetrazole derivatives, including those with furan moieties, exhibit significant antibacterial and antifungal activities. chemistryjournals.netmdpi.com For example, a series of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives showed moderate to weak antimicrobial properties against various Gram-positive and Gram-negative bacteria, with MIC values ranging from 8 to 256 µg/mL. mdpi.com In another study, tetrazole derivatives linked to a β-lactam moiety demonstrated good activity against selected microorganisms, with one derivative showing efficacy comparable or superior to the standard drugs Amoxicillin and Fluconazole. chemistryjournals.net A series of tetrazole-containing 1,5-benzothiazepines were also synthesized and found to possess moderate antibacterial and antifungal activity. eurjchem.com

In silico molecular docking studies often complement these in vitro findings by predicting how these compounds might interact with microbial enzyme targets. nih.govajgreenchem.com For instance, docking studies on tetrazole derivatives against Candida sterol 14-α demethylase (CYP51), a key enzyme in fungal cell membrane biosynthesis, have helped to elucidate the mechanism of their antifungal action. ajgreenchem.com

| Derivative Type | Target Organism(s) | Key Findings (MIC/Activity) | Reference(s) |

| N-(furan-2-ylmethyl)-1H-tetrazol-5-amines | Gram-positive and Gram-negative bacteria | Moderate-to-weak activity (MIC: 8-256 µg/mL). | mdpi.com |

| Tetrazole-β-lactam hybrids | Various bacteria and fungi | One derivative showed activity comparable to Amoxicillin and Fluconazole. | chemistryjournals.net |

| Tetrazole-1,5-benzothiazepines | Various bacteria and fungi | Moderate antibacterial and antifungal activity reported. | eurjchem.com |

| 5-(1H-tetrazole-1-yl)methyl-4H-1,2,4-triazol-3-yl-1-(5-nitrofuran-2-yl)methanimine | Staphylococcus aureus, Candida albicans | Showed the greatest antimicrobial and antifungal activity in its series. | csfarmacie.cz |

| Tetrazole-thiosemicarbazone derivatives | Candida albicans, Microsporum audouinii | Compound 1b was active against C. albicans; 1e was highly active against M. audouinii (MIC = 1 µg/mL). | nih.gov |

Research into Potential Antiviral and Anticancer Activities of Derivatives (In Vitro/In Silico Focus)

The structural features of furan-tetrazole derivatives make them attractive candidates for antiviral and anticancer research. In vitro studies using various human cancer cell lines are commonly employed to assess the cytotoxic potential of these compounds.

Several series of tetrazole derivatives have demonstrated promising anticancer activity. rsc.orgrsc.org For example, certain tetrazole derivatives synthesized from Baylis-Hillman adducts exhibited significant cytotoxic activity against human cancer cell lines including liver (HepG2), lung (A549), and prostate (DU-145). rsc.org In a separate study, 1,5-diaryl substituted tetrazoles were identified as potent antiproliferative agents, with some derivatives showing IC50 values in the nanomolar range, acting as tubulin polymerization inhibitors. nih.gov The replacement of a phenyl ring with a bioisosteric 2-thienyl or furyl ring is a common strategy in these designs, although its effect on activity can vary. nih.gov

In the realm of antiviral research, tetrazole derivatives have been investigated for activity against various viruses. Studies have explored their ability to inhibit viral enzymes. For example, 5-(phosphonomethyl)-1H-tetrazole was shown to inhibit the RNA transcriptase of influenza virus A and, to a lesser extent, the DNA polymerase of Herpes Simplex Virus (HSV). nih.gov More complex derivatives, such as 5-(5-furan-2-yl-pyrazol-1-yl)-1H-benzimidazoles, have been investigated as inhibitors of HIV capsid assembly. researchgate.net

| Derivative/Scaffold | Activity Type | Cell Line(s) / Virus | Key Findings (IC50 / Activity) | Reference(s) |

| Tetrazoles from Baylis-Hillman amines | Anticancer | HepG2, A549, DU-145 | Compounds 5f and 5o showed significant activity against A549 and DU-145. | rsc.org |

| 1,5-Diaryl tetrazoles | Anticancer | HL-60, Jurkat, A549, etc. | Compound 5b exhibited potent activity with IC50 values from 0.3-7.4 nM. | nih.gov |

| Tetrazole linked benzochromenes | Anticancer | MCF-7, Caco-2, HeLa, SKBR-3 | Compounds 3d, 3e, 3f showed potent cytotoxicity (IC50: 15-33 µM). | nih.gov |

| 5-(Phosphonomethyl)-1H-tetrazole | Antiviral | Influenza A, HSV-1, HSV-2 | Inhibited influenza virus transcriptase; slight inhibition of HSV DNA polymerase. | nih.gov |

| Tetrazolylpyrimidines | Antiviral | Influenza A (H1N1) | One derivative showed moderate in vitro activity. | nih.gov |

Studies on Anticonvulsant and Anti-inflammatory Research Prospects (In Vitro/In Silico Focus)

The tetrazole nucleus is present in compounds explored for their effects on the central nervous system and inflammatory pathways. Research into the anticonvulsant and anti-inflammatory potential of this compound derivatives is an emerging area.

The structural similarity of the tetrazole ring to known anticonvulsant pharmacophores has prompted investigation into its potential in this field. thieme-connect.com While specific studies focusing solely on this compound for anticonvulsant activity are limited, the broader class of tetrazole derivatives is recognized for this potential. thieme-connect.com

In the context of anti-inflammatory research, several studies have demonstrated the efficacy of tetrazole and furan-containing compounds. dovepress.comresearchgate.netsphinxsai.com The anti-inflammatory effects are often evaluated using in vitro assays that measure the inhibition of inflammatory mediators or enzymes, and in vivo models like the carrageenan-induced rat paw edema test. researchgate.netsphinxsai.com Furan derivatives have been shown to exert anti-inflammatory effects by suppressing the production of nitric oxide (NO) and regulating the expression of inflammatory mediators. dovepress.com A study on substituted tetrazole derivatives found that several compounds showed moderate to potent anti-inflammatory activity in the paw edema model, with one compound exhibiting activity comparable to the standard drug phenylbutazone. sphinxsai.com

Investigation of Antidiabetic Properties of Tetrazole Analogues

Tetrazole analogues have been identified as promising candidates for the development of new antidiabetic agents. nih.gov Research in this area often focuses on their ability to act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism. nih.govnih.gov

A notable study described a series of 5-substituted-1H-tetrazole derivatives that were evaluated for their antidiabetic effects in obese and diabetic animal models. nih.gov Several compounds demonstrated potent glucose and lipid-lowering activities. One particular derivative, 5-[3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl]-1H-tetrazole, was found to be exceptionally potent, with a glucose-lowering activity 72 times greater than the established drug pioglitazone (B448) hydrochloride. nih.gov This effect was attributed to its strong agonistic activity on the PPARγ receptor. nih.gov Other tetrazole derivatives are being explored as inhibitors of different targets in diabetic pathways, such as α-glucosidase, which is involved in carbohydrate digestion. nih.gov

Molecular Docking Studies for Receptor Binding Mechanisms and Target Identification

Molecular docking is a powerful computational tool used extensively in the study of this compound derivatives to predict and analyze their interaction with biological targets at the molecular level. nih.govnih.govrsc.org These in silico studies provide crucial insights into binding affinities, modes of interaction, and the specific amino acid residues involved, which helps in rationalizing observed biological activities and guiding the design of more potent molecules.

In anticancer research, docking studies have been used to understand how tetrazole derivatives bind to targets like tubulin or specific enzymes such as casein kinase 2 alpha 1 (CSNK2A1). nih.govnih.gov For example, docking of 1,5-diaryl tetrazoles into the colchicine (B1669291) binding site of tubulin helped to confirm their mechanism as microtubule-destabilizing agents. nih.gov Similarly, studies on tetrazole linked benzochromenes predicted their behavior as multidrug resistance modulators by docking them into the ATP-binding site of P-glycoprotein. nih.gov

For antimicrobial and antifungal applications, docking has been performed against essential microbial enzymes. Studies have shown remarkable interactions between potent antifungal tetrazole compounds and the active site of enzymes like Mycobacterium P450DM and Candida sterol 14-α demethylase (CYP51). nih.govajgreenchem.com These computational analyses help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the inhibitory activity of the compounds.

Applications in Materials Science Research

Derivatives of this compound are emerging as significant compounds in materials science, driven by the unique properties of the tetrazole ring. The high nitrogen content and versatile coordination capabilities of the tetrazole moiety make it a valuable component in the development of advanced materials.

Development of High-Nitrogen Energetic Materials (General Class of Tetrazoles)

The tetrazole ring is characterized by a high nitrogen content, which is a key attribute for the development of high-energy density materials (HEDMs). When these materials decompose, they release a large amount of energy and form the highly stable dinitrogen molecule (N₂), a process that is both energetic and environmentally benign. Consequently, tetrazole derivatives are extensively researched as potential components in explosive formulations and gas-generating compositions. arkat-usa.org

The stability and energy release characteristics of tetrazole-based compounds make them suitable candidates for next-generation energetic materials. Research into novel high-nitrogen compounds often involves synthesizing metal complexes with tetrazole-based ligands to enhance performance and stability. For instance, a nickel perchlorate (B79767) complex with a tetrazole-5-formylhydrazine ligand was synthesized and evaluated as a lead-free primary explosive. energetic-materials.org.cn This energetic complex demonstrated favorable properties, including high density and specific thermal stability and sensitivity characteristics, highlighting the potential of tetrazole coordination complexes in this field. energetic-materials.org.cn

Table 1: Properties of a High-Nitrogen Energetic Tetrazole Complex

| Property | Value | Reference |

|---|---|---|

| Compound | Ni(TZCA)₂ (ClO₄)₂ | energetic-materials.org.cn |

| Density | 1.90 g·cm⁻³ | energetic-materials.org.cn |

| Impact Sensitivity | 17 J | energetic-materials.org.cn |

| Friction Sensitivity | 72 N | energetic-materials.org.cn |

Synthesis of Building Blocks for Novel Polymer and Coordination Polymer Architectures

The this compound scaffold and its analogs serve as versatile building blocks, or ligands, for creating novel polymers and coordination polymers (CPs). arkat-usa.org The tetrazole ring possesses multiple nitrogen atoms that can coordinate to metal ions, enabling the construction of intricate, multidimensional architectures. thieme-connect.comrsc.org

Researchers have successfully used substituted tetrazole ligands to synthesize a variety of coordination polymers with interesting structures and properties. For example, a 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole ligand was used to create a series of 2D and 3D coordination polymers with cobalt(II), zinc(II), and cadmium(II). rsc.org These materials were prepared under hydrothermal conditions, a common method for synthesizing such crystalline structures. rsc.orgrsc.org In another study, a bifunctional 5-(4-imidazol-1-yl-phenyl)-2H-tetrazole ligand was combined with various aromatic carboxylates to construct novel zinc(II) and cadmium(II) coordination polymers, resulting in complex frameworks including 2-fold interpenetrating and 2-nodal (3,6)-connected rtl (rutile) topologies. osti.gov The resulting polymers can exhibit properties like fluorescence, making them potentially useful in optical materials. rsc.orgosti.gov

Table 2: Examples of Tetrazole-Based Coordination Polymers

| Tetrazole Ligand | Metal Ion(s) | Resulting Architecture | Reference |

|---|---|---|---|

| 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole | Co(II), Zn(II), Cd(II) | 2D layers extending to 3D supramolecular structures | rsc.org |

| 5-(4-imidazol-1-yl-phenyl)-2H-tetrazole | Zn(II), Cd(II) | 2D layers, 3D interpenetrating frameworks | osti.gov |

Functional Materials for Sensing Applications (e.g., Heavy Metal Ion Detection)

The ability of the tetrazole moiety to complex with metal ions has been harnessed to create functional materials for chemical sensing. arkat-usa.org Specifically, tetrazole derivatives have been incorporated into electrodes for the electrochemical detection of heavy metal ions, which pose significant environmental and health risks. mdpi.comfrontiersin.org

One area of research involves modifying electrode surfaces with polymers derived from tetrazole-containing monomers. For instance, a material based on (E)-5-((6-t-butyl-4,8-dimethylazulen-1-yl)diazenyl)-1H-tetrazole was used to create chemically modified electrodes for detecting lead (Pb(II)) and cadmium (Cd(II)) ions. mdpi.com These sensors operate by accumulating the metal ions on the electrode surface through complexation with the tetrazole unit, followed by electrochemical analysis via anodic stripping voltammetry. mdpi.com This approach has demonstrated high sensitivity, with detection limits reaching the 10⁻⁹ M range for Pb(II). mdpi.com The success of these systems showcases the potential of tetrazole-based materials in developing advanced sensors for environmental monitoring. mdpi.comresearchgate.net

Table 3: Performance of a Tetrazole-Based Sensor for Heavy Metal Ion Detection

| Target Ion | Linear Concentration Range | Detection Limit | Reference |

|---|---|---|---|

| Pb(II) | 10⁻⁹ to 10⁻⁸ M | ~10⁻⁹ M | mdpi.com |

Coordination Chemistry: Ligand Synthesis and Metal Complexation Research

The foundation of the applications in materials science lies in the fundamental coordination chemistry of this compound and its derivatives. This field encompasses the synthesis of the tetrazole-containing ligand and the study of how it binds to various metal centers. arkat-usa.org

The synthesis of 5-substituted 1H-tetrazoles is often achieved through a [3+2] cycloaddition reaction between an organonitrile and an azide, frequently catalyzed by a metal salt. thieme-connect.comacs.org For this compound, the precursor is furan-2-carbonitrile. thieme-connect.com Microwave-assisted synthesis has proven to be a highly efficient method, capable of producing this compound in 99% yield in a matter of minutes. thieme-connect.com

Once synthesized, the tetrazole derivative can act as a versatile ligand. The tetrazole ring and the furan ring can both participate in coordinating to a metal ion, making it a bifunctional ligand. The tetrazole moiety can coordinate to metal ions through different nitrogen atoms of the heterocyclic ring. rsc.org Research on manganese(II) complexes with 5-(pyridyl)tetrazole ligands revealed that coordination can occur through different nitrogen atoms of the tetrazole residue or via the nitrogen on the pyridine (B92270) ring, leading to the formation of extended 2D and 3D structures in the solid state. rsc.org The specific coordination mode often depends on the reaction conditions and the nature of the metal ion. arkat-usa.org This versatility allows for the rational design of metal complexes and coordination polymers with tailored structures and properties. rsc.orgrsc.org

Derivatives and Analogues of 5 2 Furyl 1h Tetrazole

Synthesis and Characterization of Substituted 5-(2-furyl)-1H-tetrazoles

The synthesis of substituted 5-(2-furyl)-1H-tetrazoles involves various chemical strategies, often beginning with modifications of the furan (B31954) or tetrazole ring, or by introducing substituents at the N-1 position of the tetrazole ring.

A common approach involves the [3+2] cycloaddition reaction between a substituted 2-furonitrile (B73164) and an azide (B81097) source. scielo.br Microwave-assisted synthesis has proven to be an efficient method; for instance, the reaction of furan-2-carbonitrile with sodium azide in N,N-dimethylformamide (DMF) under microwave irradiation at 130°C yields 5-(2-furyl)-1H-tetrazole in as little as 10 minutes with a 99% yield. Catalysts such as nano-TiCl4.SiO2 have also been employed to facilitate the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide in good yields. ajol.info

Derivatives can be created by reacting this compound with various electrophiles. For example, N-substituted derivatives are commonly prepared. One study detailed the synthesis of twelve novel N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives. mdpi.com This was achieved by reacting corresponding thiourea (B124793) substrates with sodium azide and mercuric chloride in dry DMF, resulting in good yields ranging from 79% to 92%. mdpi.com

Another synthetic route involves the modification of the furan ring prior to tetrazole formation. For instance, 5-arylfuran-2-carboxylic acids can be converted to their corresponding carbonyl chlorides, which can then be used to synthesize more complex derivatives. researchgate.net

The characterization of these synthesized derivatives relies on a combination of spectroscopic and analytical techniques. rsc.org Key methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the structure of the synthesized compounds, confirming the position of substituents, and verifying the integrity of the furan and tetrazole rings. mdpi.comrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify characteristic functional groups present in the molecules. rsc.orgresearchgate.net For tetrazole systems, specific signals in the IR spectrum are considered characteristic. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compounds, confirming their molecular formula. mdpi.com

X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including stereochemistry and the spatial arrangement of atoms. mdpi.com

The table below summarizes the synthesis and characterization data for a selection of substituted this compound derivatives found in the literature.

| Compound Name | Synthetic Method | Key Characterization Data | Yield (%) | Reference |

| 1-(4-bromophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine | Reaction of corresponding thiourea with NaN₃ and HgCl₂ in dry DMF. | ¹H NMR, ¹³C NMR, HRMS | 83% | mdpi.com |

| 1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine | Reaction of corresponding thiourea with NaN₃ and HgCl₂ in dry DMF. | Not specified | 80% | mdpi.com |

| 5-(2-Azido-1-bromo-2-(furan-2-yl)vinyl)-1-benzyl-1H-tetrazole | Non-classical Wittig Reaction | ¹H-NMR, ¹³C-NMR, IR, HRMS | 57% | nih.gov |

| 5-(Furan-2-yl)-1H-tetrazole | Microwave irradiation of furan-2-carbonitrile and NaN₃ in DMF. | Not specified | 99% |

Integration into Fused Heterocyclic Systems

The this compound scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. These reactions often leverage the reactivity of the tetrazole ring, which can undergo ring-opening and subsequent recyclization reactions.

One notable example is the formation of 1,3,4-oxadiazoles. The reaction of 5-arylfuran-2-carbonyl chlorides with this compound leads to the opening of the tetrazole ring with the elimination of a nitrogen molecule, followed by recyclization to form 2-(5-arylfuran-2-yl)-5-(2-furyl)-1,3,4-oxadiazoles. researchgate.netresearchgate.net This process is believed to involve the initial acylation of the tetrazole, followed by a concerted decomposition and ring closure. researchgate.net

Similarly, this compound can be a precursor for creating fused triazole systems. For example, it can be used in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, where the furan-tetrazole moiety is incorporated into a larger ring structure. derpharmachemica.com Another example involves the synthesis of Current time information in Bangalore, IN.ontosight.aitriazolo[3,4-b] researchgate.netCurrent time information in Bangalore, IN.thiadiazoles, where furan-2-carboxylic acid derivatives are condensed with substituted 4-amino-4H-1,2,4-triazole-3-thiols. researchgate.net

The tetrazole ring can also be involved in the formation of fused systems through azido-tetrazole tautomerism, where a fused tetrazole ring can exist in equilibrium with an azido (B1232118) group, facilitating further cyclization reactions. researchgate.net

The synthesis of coumarin-fused tetrazoles has also been reported. A three-component reaction of 4-chloro-3-formylcoumarins, alkyl/aryl acetonitriles, and sodium azide can lead to the formation of tetrazole-fused pyrido[2,3-c]coumarin derivatives. rsc.org

These examples highlight the utility of this compound as a synthon for constructing diverse and complex heterocyclic architectures, which are of interest in medicinal chemistry and materials science.

Structure-Activity Relationship (SAR) Studies for Derived Compounds (In Vitro/In Silico Context)

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound scaffold influence its biological activity. These studies are often conducted using a combination of in vitro biological assays and in silico computational methods.

In one study, a series of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives were synthesized and evaluated for their antibacterial activity. mdpi.com The results indicated that certain substitutions on the phenyl ring attached to the tetrazole nitrogen led to moderate-to-weak antimicrobial properties. mdpi.com For instance, derivatives with 3-chloro-4-fluorophenyl and 3-chloro-4-methylphenyl substitutions showed significant activity against various bacterial strains. mdpi.com

Another SAR study focused on 1,5-disubstituted tetrazoles as analogues of combretastatin (B1194345) A-4, a potent anticancer agent. nih.gov While not all derivatives contained a furan ring, the study provided valuable insights into the importance of the substitution pattern on the tetrazole ring for antiproliferative activity. It was found that a 4-ethoxyphenyl group at either the N-1 or C-5 position of the tetrazole ring maximized activity. nih.gov

In the context of fused systems, the replacement of a furan ring with other heterocycles has been explored. For example, in a series of indazole derivatives, replacing a furan group with isoxazole (B147169) or 1H-pyrazole led to better inhibitory activity against a particular biological target, while a tetrazole substitution significantly reduced activity. nih.govrsc.org This suggests that the electronic and steric properties of the heterocyclic ring at the 5-position of the tetrazole are critical for biological interactions.

In silico molecular docking studies are frequently used to complement experimental SAR data. researchgate.net These computational methods predict the binding affinity and orientation of a ligand within the active site of a target protein. For example, docking studies on tetrazole derivatives have been used to investigate their potential as antiparasitic agents, with some derivatives showing binding energies comparable to reference drugs. researchgate.net In another study, docking was used to explore the interactions of tetrazole derivatives with the active site of the COX-2 enzyme, helping to explain their anti-inflammatory activity. ijrrjournal.com

The table below presents a summary of SAR findings for various derivatives.

| Compound Series | Biological Target/Activity | Key SAR Findings | In Silico Method | Reference |

| N-(furan-2-ylmethyl)-1H-tetrazol-5-amines | Antibacterial | 3-chloro-4-fluorophenyl and 3-chloro-4-methylphenyl substitutions showed potent activity. | Not specified | mdpi.com |

| 1,5-diaryl-1,2,3,4-tetrazoles | Tubulin polymerization inhibition (Anticancer) | A 4-ethoxyphenyl group at the N-1 or C-5 position maximized activity. | Not specified | nih.gov |

| Indazole Derivatives | sGC stimulation | Replacement of a furan ring with isoxazole or 1H-pyrazole improved activity; tetrazole substitution decreased activity. | Not specified | nih.govrsc.org |

| Tetrazole derivatives with pyrrole-2,5-dione moieties | Urease inhibition | Not specified | Molecular Docking | researchgate.net |

| 7-substituted-2-[(E)-3-(2-furyl)acryloyl]-6-tetrazolyl-1,2,3,4-tetrahydroisoquinolines | PPARγ partial agonist | A 2-(2,5-dihydropyrrol-1-yl)-5-methyloxazol-4-ylmethoxy group at the 7-position exhibited the strongest activity. | Computational Docking | jst.go.jp |

These studies collectively demonstrate that systematic structural modifications of the this compound core, guided by both experimental testing and computational analysis, are a powerful strategy for the development of novel compounds with tailored biological activities.

Emerging Research Areas and Future Perspectives for 5 2 Furyl 1h Tetrazole

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of 5-substituted-1H-tetrazoles, including 5-(2-furyl)-1H-tetrazole, is a significant focus of contemporary chemical research, driven by the wide-ranging applications of these compounds. thieme-connect.comrsc.org A key area of emerging research is the development of novel and efficient catalytic systems that offer improvements in yield, reaction time, and environmental impact over traditional methods.

Historically, the synthesis of 5-substituted-1H-tetrazoles has been achieved through the [3+2] cycloaddition of nitriles with azides. scielo.br However, these methods often require harsh conditions, toxic reagents, and long reaction times. scielo.br To address these limitations, researchers are exploring a variety of innovative catalytic approaches.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of tetrazoles. For instance, the conversion of furan-2-carbonitrile to this compound can be achieved in 99% yield within just 10 minutes under microwave irradiation at 130°C in DMF, a significant improvement over the 40 hours required with conventional heating. Bismuth chloride has also been effectively used as a catalyst under similar microwave conditions, achieving a 99% yield for the synthesis of this compound. thieme-connect.com

Heterogeneous Catalysis: To simplify catalyst separation and improve recyclability, heterogeneous catalysts are being extensively investigated. These solid-supported catalysts can be easily removed from the reaction mixture by filtration, making the process more efficient and environmentally friendly. dergipark.org.tr Examples of heterogeneous catalysts explored for the synthesis of 5-substituted 1H-tetrazoles include:

Nanocrystalline ZnO scielo.br

Zn/Al hydrotalcite researchgate.net

FeCl₃/SiO₂ scielo.br

SO₃H-carbon catalysts derived from glycerol (B35011) ajgreenchem.com

Fe₃O₄@SiO₂-Cu(II) nanocomposites

A notable example is the use of a SO₃H-carbon catalyst, which has demonstrated good to excellent yields (85-95%) for the synthesis of various 5-substituted 1H-tetrazoles and can be reused for up to five cycles without significant loss of activity. ajgreenchem.com

Nanoparticle Catalysis: Nanomaterials are gaining traction as highly efficient catalysts due to their large surface area-to-volume ratio and unique electronic properties. rsc.orgrsc.org Various nano-catalysts have been successfully employed in tetrazole synthesis, including:

Silver nanoparticles (Ag NPs)

Copper oxide nanoparticles (Cu₂O) scielo.br

Zinc sulfide (B99878) nanoparticles (ZnS) scielo.br

Magnetic nanoparticles (e.g., Fe₃O₄@tryptophan@Ni) rsc.org

For example, silver nanoparticles have been used to catalyze the synthesis of 5-substituted 1H-tetrazoles in high yields. A magnetic nanocatalyst, Fe₃O₄@tryptophan@Ni, has been shown to produce tetrazole derivatives in excellent yields with short reaction times (20 minutes) and can be recycled up to seven times. rsc.org

Homogeneous Catalysis: While heterogeneous systems offer advantages in separation, homogeneous catalysis continues to evolve. Recently, a cobalt(II) complex with a tetradentate ligand was reported as the first homogeneous cobalt catalyst for the [3+2] cycloaddition synthesis of 5-substituted 1H-tetrazoles. acs.org This approach opens new avenues for catalyst design and mechanistic studies.

The ongoing development of these novel catalytic systems is crucial for making the synthesis of this compound and its derivatives more efficient, scalable, and sustainable.

Table 1: Comparison of Catalytic Systems for 5-Substituted 1H-Tetrazole Synthesis

| Catalyst Type | Example Catalyst | Key Advantages | Reference |

| Microwave-Assisted | Bismuth Chloride | Rapid reaction times, high yields | thieme-connect.com |

| Heterogeneous | SO₃H-carbon | Recyclability, good to excellent yields | ajgreenchem.com |

| Nanoparticle | Fe₃O₄@tryptophan@Ni | High efficiency, short reaction times, recyclability | rsc.org |

| Homogeneous | Cobalt(II) complex | Novel mechanistic pathways | acs.org |

Integration of Advanced Computational Modeling for Complex Reaction Pathways and Molecular Interactions

Advanced computational modeling has become an indispensable tool in modern chemistry, offering deep insights into complex reaction pathways and molecular interactions that are often difficult to probe experimentally. acs.orgmdpi.com In the context of this compound and related compounds, computational methods, particularly Density Functional Theory (DFT), are being increasingly utilized to understand their synthesis, reactivity, and biological activity. mdpi.comiosrjournals.org

Understanding Reaction Mechanisms and Tautomerism: DFT calculations can elucidate the electronic structures and relative energies of different isomers and transition states, providing a clearer picture of reaction mechanisms. mdpi.comiosrjournals.org For tetrazoles, which can exist in two tautomeric forms (1H and 2H), computational studies help in determining the more stable tautomer under different conditions. mdpi.comresearchgate.net While the 1H-tautomer is generally more stable in solution, the equilibrium can shift in the gas phase. researchgate.net Computational evidence has also been crucial in establishing the isosteric similarities between the tetrazole and carboxylate anions. mdpi.com

Predicting Reactivity and Substituent Effects: Computational models can predict how different substituents on the tetrazole or furan (B31954) ring will affect the molecule's reactivity. iosrjournals.org For example, studies have shown that electron-withdrawing groups can enhance the reactivity of tetrazoles in cycloaddition reactions, while electron-donating groups may reduce yields. The Harmonic Oscillator Model of Aromaticity (HOMA), Bird Index, and Nuclear Independent Chemical Shift (NICS) are computational parameters used to examine the aromaticity of the tetrazole ring system and how it is influenced by various substituents. iosrjournals.org

Modeling Molecular Interactions for Drug Design: In medicinal chemistry, computational docking and molecular dynamics simulations are used to predict how molecules like this compound and its derivatives will bind to biological targets, such as enzymes and receptors. upi.edu These simulations can calculate the binding affinity and identify key interactions, such as hydrogen bonds and π-π stacking, which are crucial for biological activity. For instance, molecular docking studies have been used to investigate the interactions of tetrazole derivatives with targets like the SARS-CoV-2 main protease and tubulin. upi.eduarkat-usa.org

Table 2: Applications of Computational Modeling in Tetrazole Research

| Computational Method | Application | Insights Gained | References |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms | Understanding of transition states and tautomeric stability. | mdpi.comiosrjournals.org |

| DFT and related methods (HOMA, NICS) | Predicting substituent effects | Correlation between electronic properties of substituents and reactivity. | iosrjournals.org |

| Molecular Docking | Predicting binding to biological targets | Identification of binding modes and potential for biological activity. | upi.eduarkat-usa.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Evaluating bioisosteric similarity | Quantitative assessment of the similarity between tetrazole and carboxylate groups. | researchgate.netnih.gov |

The integration of these advanced computational models provides a powerful predictive framework that can guide the rational design of new synthetic routes and novel molecules with desired properties, accelerating the pace of research and development in this field.

Exploration of Undiscovered Material Applications Beyond Traditional Uses

While tetrazole derivatives are well-established in medicinal chemistry and as energetic materials, emerging research is beginning to uncover their potential in a wider range of material applications. thieme-connect.comontosight.airesearchgate.net The unique electronic structure and high nitrogen content of the tetrazole ring, combined with the properties of the furan moiety, make this compound an intriguing candidate for novel materials. thieme-connect.comontosight.ai

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the tetrazole ring can act as ligands, coordinating with metal ions to form coordination polymers and MOFs. researchgate.netresearchgate.net These materials have potential applications in catalysis, gas storage, and separation. The ability of tetrazoles to bridge metal centers can lead to the formation of robust and porous structures.

Optical and Electronic Materials: The heterocyclic structure of compounds like 4-(5-Furan-2-yl-tetrazol-1-yl)-phenylamine suggests potential for use in the development of new materials with interesting optical and electrical properties, such as dyes or components in organic electronic devices. ontosight.ai The conjugated π-system extending across the furan and tetrazole rings can influence the material's absorption and emission of light.

High-Energy-Density Materials: The high nitrogen content of tetrazoles contributes to a large positive heat of formation, making them suitable for use in environmentally benign explosives and propellants. mdpi.com Research is ongoing to develop new tetrazole-based energetic materials with improved stability and performance characteristics. Under high pressure, 1H-tetrazole can undergo polymerization to form a high-energy-density material.

Catalysis: Beyond their role in the synthesis of other compounds, tetrazoles themselves can act as organocatalysts. sigmaaldrich.com For example, (S)-(-)-5-(2-Pyrrolidinyl)-1H-tetrazole is used as a catalyst in various enantioselective organic reactions. sigmaaldrich.com The potential for this compound and its derivatives to act as catalysts in specific reactions is an area ripe for exploration.

The exploration of these undiscovered material applications represents a promising frontier for this compound, potentially leading to the development of advanced materials with novel functionalities.

Expanding the Scope of Bioisosteric Replacements in Innovative Medicinal Chemistry Design

The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to enhance a molecule's biological activity or pharmacokinetic profile, is a cornerstone of modern drug design. u-tokyo.ac.jpvu.edu.au The 5-substituted-1H-tetrazole group is widely recognized as a classic bioisostere for the carboxylic acid group. thieme-connect.comnih.gov This is due to their similar pKa values, planar structures, and ability to participate in hydrogen bonding. mdpi.comdrughunter.com

Advantages of the Tetrazole Bioisostere:

Metabolic Stability: Replacing a carboxylic acid with a tetrazole can improve a drug's metabolic stability, as tetrazoles are often more resistant to metabolic degradation. nih.govbeilstein-journals.org

Lipophilicity: Tetrazoles are generally more lipophilic than the corresponding carboxylic acids, which can influence a drug's ability to cross cell membranes. mdpi.comdrughunter.com

Receptor Binding: The slightly different geometry and electronic distribution of the tetrazole ring compared to a carboxylic acid can sometimes lead to optimized interactions with a biological target, resulting in increased potency. drughunter.com